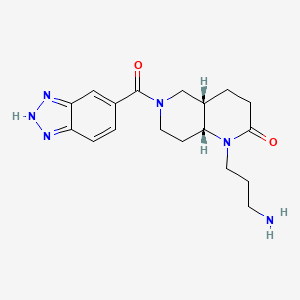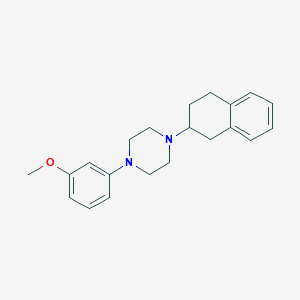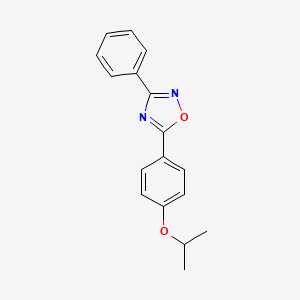![molecular formula C17H25NO3 B5318093 N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide, commonly known as O-DSMT, is a potent opioid analgesic drug. It is a derivative of tramadol, which is a widely used pain medication. O-DSMT has gained attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mécanisme D'action
O-DSMT acts as an agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta and kappa opioid receptors. O-DSMT's mechanism of action is unique compared to other opioids, as it also inhibits the reuptake of serotonin and norepinephrine. This dual mechanism of action results in increased pain relief and a reduction in depression and anxiety symptoms.
Biochemical and Physiological Effects:
O-DSMT's analgesic effects are mediated by the mu-opioid receptor, which is located in the central nervous system and peripheral tissues. Activation of this receptor results in a decrease in the perception of pain. O-DSMT also causes sedation, respiratory depression, and euphoria. Additionally, O-DSMT's inhibition of serotonin and norepinephrine reuptake results in increased levels of these neurotransmitters, which can improve mood and reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
O-DSMT's potency and unique mechanism of action make it a valuable tool for studying the mu-opioid receptor and the effects of opioids on the central nervous system. However, O-DSMT's potential for abuse and addiction must be taken into consideration when using it in lab experiments. Additionally, the purity of O-DSMT must be carefully monitored to ensure accurate experimental results.
Orientations Futures
There are several future directions for O-DSMT research. One area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Additionally, O-DSMT's unique mechanism of action makes it a promising candidate for the treatment of depression and anxiety disorders. Further studies are needed to fully understand the long-term effects of O-DSMT use and to develop safer and more effective opioid medications.
Méthodes De Synthèse
The synthesis of O-DSMT involves the reduction of tramadol using sodium borohydride. This process results in the formation of O-DSMT, which is then purified using various techniques such as column chromatography and recrystallization. The purity of O-DSMT is crucial in ensuring accurate experimental results.
Applications De Recherche Scientifique
O-DSMT has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain. O-DSMT has also been investigated for its potential use in treating opioid addiction and withdrawal symptoms. Additionally, O-DSMT has been studied for its potential use as an antidepressant and anxiolytic.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(18-17(19)13-7-5-4-6-8-13)14-9-10-15(20-2)16(11-14)21-3/h9-13H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXIRGYIQNQSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318010.png)

![4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol](/img/structure/B5318028.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)

![4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5318037.png)
![N'-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5318044.png)
![6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5318048.png)

![7-(3-chlorophenyl)-4-[2-(dimethylamino)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5318066.png)
![(1S*,6R*)-9-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5318068.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5318100.png)
![N-{4-[({4-[2-(2-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}propanamide](/img/structure/B5318111.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)